N-tert-butyl-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2,5-dichlorobenzamide is an organic compound with the molecular formula C11H13Cl2NO. It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions, and the amide nitrogen is substituted with a tert-butyl group. This compound is known for its applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2,5-dichlorobenzamide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with tert-butylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-tert-butyl-2,5-dichlorobenzoic acid.
Reduction: Reduction of the amide group can lead to the formation of corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted benzamides.
Oxidation: N-tert-butyl-2,5-dichlorobenzoic acid.
Reduction: Corresponding amines.
Scientific Research Applications
N-tert-butyl-2,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-tert-butyl-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2,3-dichlorobenzamide: Similar structure but with chlorine atoms at the 2 and 3 positions.
N-benzyl-N-tert-butyl-2,5-dichlorobenzamide: Similar structure but with an additional benzyl group on the amide nitrogen
Uniqueness
N-tert-butyl-2,5-dichlorobenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of a tert-butyl group on the amide nitrogen. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-tert-butyl-2,5-dichlorobenzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
LBFJDVWPXVVXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.